3-Fluoropyridin-4-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoro-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQMXSHDQWGUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718314 | |
| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-71-8 | |
| Record name | 4-Pyridinol, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its therapeutic potential. Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 3-Fluoropyridin-4-ol hydrochloride (CAS Number: 1309602-71-8), a versatile intermediate poised for significant applications in the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, reactivity, and analytical characterization, offering insights for its effective utilization in drug discovery programs.
Section 1: Physicochemical Properties and Structural Features
This compound is a pyridinone derivative distinguished by the presence of a fluorine atom at the 3-position. This substitution pattern imparts unique electronic properties to the heterocyclic ring, influencing its reactivity and potential interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1309602-71-8 | [1] |
| Molecular Formula | C₅H₅ClFNO | [1] |
| Molecular Weight | 149.55 g/mol | [1] |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [1] |
| Synonyms | 3-Fluoro-4-hydroxypyridine hydrochloride, 3-Fluoropyridin-4(1H)-one hydrochloride | [1] |
| Predicted pKa (of free base) | 3.99 ± 0.18 | [2] |
| Predicted Boiling Point | 315.8 ± 22.0 °C | [2] |
| Predicted Density | 1.325 ± 0.06 g/cm³ | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications.
Tautomerism: The Pyridinol-Pyridinone Equilibrium
A critical aspect of the chemistry of 3-Fluoropyridin-4-ol is the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms. While often depicted as the hydroxyl tautomer, the pyridinone form is generally the more stable and predominant species in solution and the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ambident nucleophilic character.
Caption: Tautomeric equilibrium of 3-Fluoropyridin-4-ol.
Section 2: Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluorine and hydroxyl functionalities onto the pyridine ring. The subsequent treatment with hydrochloric acid affords the target salt.
Synthetic Pathway from 3-Fluoro-4-aminopyridine
A common and practical approach involves the diazotization of 3-fluoro-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This method leverages the availability of the aminopyridine precursor.
Experimental Protocol: Synthesis from 3-Fluoro-4-aminopyridine
-
Diazotization: 3-Fluoro-4-aminopyridine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt in situ.
-
Hydrolysis: The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt and the formation of 3-fluoro-4-hydroxypyridine.
-
Workup and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.
-
Salt Formation: The purified 3-fluoro-4-hydroxypyridine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate this compound. The resulting solid is collected by filtration and dried.
Caption: N-Alkylation vs. O-Alkylation of 3-Fluoropyridin-4-ol.
Cross-Coupling Reactions
The pyridine ring can be further functionalized through various cross-coupling reactions. For instance, conversion of the hydroxyl group to a triflate or halide can enable Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the 4-position. [3][4][5][6]
Use in the Synthesis of Bioactive Molecules
While specific examples citing CAS number 1309602-71-8 in late-stage drug development are not yet prevalent in publicly available literature, the 3-fluoro-4-hydroxypyridine scaffold is a key component in numerous patented compounds with potential therapeutic applications. Its structural motifs are found in molecules designed as kinase inhibitors, GPCR modulators, and other enzyme inhibitors. The fluorine atom at the 3-position can serve to block metabolic oxidation and modulate the basicity of the pyridine nitrogen, which are often critical for target engagement and pharmacokinetic properties.
Section 4: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine atom. The N-H proton of the pyridinone tautomer may appear as a broad signal, and its chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.
Table 2: Predicted NMR Data for 3-Fluoropyridin-4-ol
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |
| ¹H | Aromatic region (approx. 7.0-8.5 ppm) | H-H and H-F couplings |
| ¹³C | Aromatic region (approx. 110-170 ppm) | Large ¹J(C-F) for C3 |
(Note: Actual chemical shifts and coupling constants should be determined experimentally.)
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (3-Fluoropyridin-4-ol) would show a molecular ion peak at m/z 113.03. [7]The fragmentation pattern can provide further structural information, with potential losses of CO, HCN, and fluorine-containing fragments. [8][9][10]
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is crucial for assessing the purity of this compound.
Illustrative HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm or 280 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a dry and cool place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the pyridinone core, offer chemists a powerful handle to modulate the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, will enable researchers to effectively incorporate this important intermediate into the design and synthesis of the next generation of innovative therapeutics.
References
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3-Fluoro-4-hydroxypyridine - ChemBK. (2024). Retrieved from [Link]
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Supporting Information - Wiley-VCH. (2007). Retrieved from [Link]
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Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Retrieved from [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
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Dilman, A. D., Levin, V. V., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12967–12974. [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]
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Suzuki reaction - Wikipedia. (2024). Retrieved from [Link]
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This compound | C5H5ClFNO | CID 56776480 - PubChem. (n.d.). Retrieved from [Link]
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]
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Pyridine, 3-fluoro-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
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Fragmentation Patterns in Mass Spectra. (n.d.). Retrieved from [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Retrieved from [Link]
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3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem. (n.d.). Retrieved from [Link]
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Main directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. (n.d.). Retrieved from [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]
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N-Alkylation of Some Imidazopyridines. (n.d.). Retrieved from [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Interpretation of mass spectra. (n.d.). Retrieved from [Link]
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The Suzuki Reaction. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Retrieved from [Link]
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HPLC method validation results. (n.d.). Retrieved from [Link]
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Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Retrieved from [Link]
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Spectroscopic Characterization of 3-Fluoropyridin-4-ol Hydrochloride: A Technical Guide for Researchers
Abstract
3-Fluoropyridin-4-ol hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its structural motifs present in various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a comprehensive framework for acquiring and interpreting the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing foundational principles with expert insights, this document serves as a practical resource for scientists engaged in the synthesis and application of this compound.
Introduction and Molecular Structure
This compound (CAS: 1309602-71-8, Molecular Formula: C₅H₅ClFNO) is the hydrochloride salt of 3-Fluoropyridin-4-ol.[1] The presence of a fluorine atom, a hydroxyl group, and a pyridine ring makes it a versatile building block. The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for biological screening and formulation.
A critical aspect of this molecule's structure is the potential for keto-enol tautomerism. The "4-ol" or "4-hydroxy" nomenclature points to the enol form, while it can readily equilibrate with its keto tautomer, 3-fluoro-1H-pyridin-4-one. In the solid state and in solution, the position of this equilibrium can be influenced by factors such as solvent polarity and pH. As the hydrochloride salt, the pyridine nitrogen is protonated, which significantly influences the electronic distribution within the ring and favors the keto form. This tautomerism is a key consideration in the interpretation of all spectroscopic data.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will be distinct from the free base, primarily due to the presence of the N⁺-H bond and the likely predominance of the keto tautomer.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).
Predicted Spectrum and Interpretation
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3200 - 2500 | Broad, Strong | O-H and N⁺-H stretching | The very broad and strong absorption in this region is characteristic of a hydrochloride salt of a pyridine derivative, involving extensive hydrogen bonding. |
| ~1650 - 1680 | Strong | C=O stretching (Amide I band) | A strong band in this region would be compelling evidence for the keto tautomer (a pyridone structure). |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations. |
| ~1200 - 1000 | Strong | C-F stretching | The C-F bond gives rise to a characteristic strong absorption in the fingerprint region. |
| ~850 - 750 | Medium | C-H out-of-plane bending | Aromatic C-H bending vibrations. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire the spectrum in positive ion mode.
-
Analysis: Identify the mass-to-charge ratio (m/z) of the parent ion.
Predicted Spectrum and Interpretation
The analysis will detect the cationic portion of the salt, which is the protonated form of 3-Fluoropyridin-4-ol. The molecular weight of the neutral free base (C₅H₄FNO) is 113.09 g/mol . [2]
-
Expected Molecular Ion: In positive ESI mode, the expected ion would be [M+H]⁺, where M is the neutral free base.
-
m/z = 114.03 (Calculated for [C₅H₅FNO]⁺)
-
The high-resolution mass spectrum should confirm the elemental composition. Fragmentation might occur, potentially involving the loss of CO (carbonyl group), which would further support the pyridone structure.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for detailed structural elucidation in solution, with the data strongly suggesting the predominance of the protonated keto tautomer. IR spectroscopy corroborates this finding by identifying key functional groups like the C=O and N⁺-H bonds. Finally, mass spectrometry confirms the molecular weight of the core structure. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, purity, and structure of this important chemical entity, ensuring the integrity of their subsequent research and development activities.
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Introduction: The Critical Role of Compound Integrity in Research
An In-Depth Technical Guide to the Stability and Storage of 3-Fluoropyridin-4-ol Hydrochloride
This compound (CAS: 1309602-71-8) is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development.[1] As with any highly functionalized heterocyclic compound, its utility as a building block or active pharmaceutical ingredient (API) candidate is fundamentally dependent on its chemical integrity. The presence of the electron-withdrawing fluorine atom, the acidic pyridinolic proton, and its formulation as a hydrochloride salt create a unique chemical environment that dictates its stability profile. Degradation, even at low levels, can introduce impurities that may alter biological activity, confound experimental results, or pose safety risks.
This guide provides researchers, chemists, and formulation scientists with a comprehensive, field-proven framework for understanding, evaluating, and maintaining the stability of this compound. Moving beyond generic storage advice, we will delve into the causality behind its potential degradation pathways, outline robust protocols for stability assessment, and provide actionable strategies for optimal storage and handling to ensure the compound's purity and potency over time.
Section 1: Physicochemical and Structural Properties
A foundational understanding of a molecule's properties is paramount to predicting its stability. This compound exists in a dynamic equilibrium between its pyridin-4-ol and pyridin-4-one tautomers, with the latter generally favored. The hydrochloride salt form enhances solubility in aqueous media and can influence the stability of the molecule by protonating the basic pyridine nitrogen, thereby altering the electron density of the ring system.
| Property | Value | Source |
| CAS Number | 1309602-71-8 | [1][2] |
| Molecular Formula | C₅H₅ClFNO | [1] |
| Molecular Weight | 149.55 g/mol | [1] |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [1] |
| Appearance | Typically an off-white to white crystalline solid | [3] |
Section 2: The Chemical Stability Profile of this compound
While many supplier safety data sheets (SDS) state that the compound is "stable under normal conditions," this provides little practical guidance for long-term storage or formulation development.[3][4] A deeper analysis of its structure allows us to hypothesize its vulnerabilities.
Potential Degradation Pathways
Based on the chemistry of analogous pyridine systems, we can anticipate several primary degradation routes.[5] These pathways must be experimentally investigated through forced degradation studies (see Section 4.1) to confirm their relevance.
-
Oxidative Degradation: The pyridine nitrogen possesses a lone pair of electrons, making it susceptible to oxidation, which can lead to the formation of an N-oxide.[5] This is a common metabolic and chemical degradation pathway for pyridine-containing drugs. The electron-rich pyridinol ring may also be susceptible to oxidative decomposition, particularly in the presence of trace metal ions or peroxides.
-
Hydrolytic Degradation: While the core pyridine ring is generally stable to hydrolysis, the stability can be pH-dependent. At extreme pH values and elevated temperatures, ring-opening or other hydrolytic reactions could theoretically occur, although this is less common for simple pyridines compared to more complex heterocyclic systems.
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and activating or deactivating groups, can be sensitive to light, especially UV radiation. Photolytic stress can induce complex radical-based reactions, leading to dimerization, polymerization, or fragmentation. Materials that are light-sensitive should be stored in amber vials or protected from light.[6]
The Influence of the Hydrochloride Salt
The hydrochloride salt form is a critical stabilizing feature. Protonation of the pyridine nitrogen withdraws electron density from the ring, potentially reducing its susceptibility to electrophilic attack and certain forms of oxidation. However, the presence of chloride ions could, under specific circumstances (e.g., in the presence of certain oxidizing agents or metal catalysts), participate in degradation reactions. Furthermore, the acidic nature of the salt means that its aqueous solutions will have a low pH, which could accelerate acid-catalyzed degradation if such pathways exist.
Section 3: Best Practices for Storage and Handling
The primary goal of a storage strategy is to mitigate the environmental factors that promote degradation. The following recommendations are synthesized from best practices for analogous chemical entities and general laboratory standards.[2][3][7][8]
Recommended Storage Conditions
To ensure maximum shelf-life, a multi-faceted approach to storage is required.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. [2] For long-term storage (>1 year), consider refrigeration (2-8°C).[9] For stock solutions, -20°C or -80°C is advisable.[10] | Reduces the kinetic rate of all potential chemical degradation reactions. Prevents thermal decomposition. |
| Atmosphere | Keep container tightly closed. [2][3][7] For long-term storage, consider storing under an inert gas (e.g., Argon, Nitrogen).[6][9] | Prevents ingress of atmospheric moisture and oxygen, which are key drivers of hydrolysis and oxidation, respectively. |
| Humidity | Store in a dry place. [2] Use of a desiccator is recommended for bulk quantities. | The compound is likely hygroscopic, and absorbed water can initiate hydrolysis or act as a solvent for other reactants.[7] |
| Light | Protect from light. Store in amber glass vials or in a dark cabinet. | Minimizes the risk of photolytic degradation. |
| Container | Tightly sealed, chemically inert containers (e.g., Type 1 borosilicate glass). | Prevents contamination and reaction with container materials. |
Handling Workflow
A systematic workflow ensures compound integrity from receipt to final use. The following diagram outlines a decision-making process for handling and storage.
Caption: Decision workflow for handling and storing this compound.
Section 4: Experimental Protocols for Stability Assessment
Trust in experimental data begins with verifying the stability of the reagents. The following protocols provide a framework for a comprehensive stability assessment program, which is a self-validating system to ensure the compound's suitability for use.
Protocol: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the compound under harsh conditions to rapidly identify likely degradation pathways and products. This is essential for developing a stability-indicating analytical method.[11]
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: In parallel, expose aliquots of the stock solution to the following conditions.[11][12] An unstressed control sample (stored at 2-8°C in the dark) must be run alongside.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix stock with equal volume of 0.1 M HCl. Incubate at 60°C for 24-48h. | To test for acid lability. |
| Base Hydrolysis | Mix stock with equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48h. | To test for base lability. |
| Oxidation | Mix stock with equal volume of 3% H₂O₂. Keep at room temp for 24-48h. | To test for oxidative stability.[5] |
| Thermal | Incubate a solid sample and a solution sample at 80°C for 48h. | To assess intrinsic thermal stability. |
| Photolytic | Expose a solid sample and a solution sample to a calibrated light source (ICH Q1B guideline, e.g., 1.2 million lux hours and 200 W h/m²). | To assess light sensitivity. |
-
Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.
-
Analysis: Analyze all samples by a suitable method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[13]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature.
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The Emergence of a Key Building Block: A Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in numerous pharmaceuticals, has been a particularly fruitful area for fluorine substitution, leading to compounds with enhanced metabolic stability, bioavailability, and target affinity. This in-depth technical guide focuses on 3-Fluoropyridin-4-ol hydrochloride, a specialized building block whose history is intertwined with the broader evolution of fluorinated pyridines. While a singular "discovery" event for this compound is not prominently documented, its emergence is a logical consequence of the relentless pursuit of novel fluorinated pharmacophores. This guide will provide a comprehensive overview of its likely synthetic evolution, detailed experimental protocols, physicochemical properties, and its applications in drug discovery and development.
Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds
The introduction of fluorine into drug candidates can dramatically alter their biological and physical properties.[1][2] The high electronegativity of fluorine, combined with its relatively small size, can modulate the pKa of nearby basic centers, influence lipophilicity, and block sites of metabolic oxidation.[3] In the context of the pyridine ring, these effects are particularly pronounced. The pyridine scaffold is present in a vast array of biologically active molecules, and its functionalization is a key strategy in drug design.[4] Fluorination of the pyridine ring can lead to compounds with improved pharmacokinetic profiles and enhanced binding to target proteins.[5]
This compound emerges in this context as a valuable intermediate. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position creates a unique electronic and structural motif that can be exploited for the synthesis of more complex drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
Historical Context and Synthetic Evolution
The synthesis of fluorinated pyridines was historically challenging.[6] Early methods, such as the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, were often low-yielding and employed hazardous reagents.[7]
The synthesis of 3-Fluoropyridin-4-ol likely evolved from these foundational methods. A plausible and efficient synthetic pathway to this compound involves a multi-step sequence starting from readily available precursors. The following sections detail a likely synthetic approach, drawing upon established methodologies for the synthesis of fluorinated and functionalized pyridines.
Proposed Synthetic Pathway
A logical and efficient route to this compound likely begins with a suitable substituted pyridine and proceeds through a series of well-established transformations. One such pathway could start from 3-aminopyridine, leveraging the versatile chemistry of the amino group for the introduction of fluorine.
Caption: Plausible synthetic pathway to this compound.
Step-by-Step Experimental Protocols
The following protocols represent a likely and feasible synthesis of this compound, based on established chemical principles.
Step 1: Synthesis of 3-Amino-4-hydroxypyridine
The introduction of a hydroxyl group at the 4-position of 3-aminopyridine can be achieved through various methods, including oxidation followed by rearrangement or through a nucleophilic substitution reaction on a suitably activated precursor.
Step 2: Synthesis of 3-Fluoropyridin-4-ol via Diazotization (Balz-Schiemann Reaction)
This key step introduces the fluorine atom onto the pyridine ring.
-
Diazotization: 3-Amino-4-hydroxypyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4), at low temperature (0-5 °C).
-
A solution of sodium nitrite (NaNO2) in water is added dropwise to the reaction mixture while maintaining the low temperature. This generates the in situ diazonium tetrafluoroborate salt.
-
Fluorination: The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt, with the release of nitrogen gas and the formation of 3-Fluoro-4-hydroxypyridine.
-
Work-up: The product is extracted from the reaction mixture using an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Step 3: Formation of this compound
The hydrochloride salt is prepared by treating a solution of 3-Fluoropyridin-4-ol in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum. This method is analogous to the preparation of other stable fluoropyridine salts.[8]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| Molecular Formula | C5H5ClFNO | [9] |
| Molecular Weight | 149.55 g/mol | [9] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The coupling patterns will be influenced by both the fluorine and hydroxyl/hydrochloride groups.
-
¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with coupling to the adjacent protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (3-Fluoropyridin-4-ol) and fragmentation patterns characteristic of the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad), N-H stretch (from the pyridinium hydrochloride), C=C and C=N stretching of the aromatic ring, and a strong C-F stretching vibration.
Applications in Drug Discovery and Development
The 3-fluoropyridin-4-ol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine and hydroxyl groups allows for diverse functionalization.
Caption: Applications of this compound in drug discovery.
The hydroxyl group can be alkylated, acylated, or converted to other functional groups, while the pyridine nitrogen can be involved in hydrogen bonding or coordination with biological targets. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.
While specific drugs containing the 3-Fluoropyridin-4-ol moiety may not yet be on the market, its presence in patent literature as an intermediate suggests its active use in ongoing drug discovery programs. For instance, related fluorinated pyridine and hydroxypyridine structures are key components in a variety of therapeutic agents.
Conclusion
This compound represents a specialized yet significant building block in the arsenal of medicinal chemists. While its direct discovery is not a singular, celebrated event, its existence is a testament to the maturation of fluorination chemistry and the strategic design of functionalized heterocyclic scaffolds. Its synthesis, likely achieved through a multi-step sequence involving diazotization and fluorination, provides access to a versatile intermediate. The unique combination of a fluorine atom and a hydroxyl group on the pyridine ring offers a powerful platform for the development of novel therapeutics with potentially enhanced pharmacological profiles. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC - NIH. (URL: [Link])
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])
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Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (URL: [Link])
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])
-
Pyridine - Wikipedia. (URL: [Link])
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. (URL: [Link])
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ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (URL: [Link])
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Methodological & Application
Topic: Scale-up Synthesis of 3-Fluoropyridin-4-ol Hydrochloride and its Derivatives
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the scale-up synthesis of 3-Fluoropyridin-4-ol hydrochloride, a critical building block in modern medicinal chemistry. Fluorinated pyridinols are privileged structures whose unique physicochemical properties can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1] This guide moves beyond theoretical chemistry to address the practical challenges of process development, including reaction optimization, purification strategies, analytical quality control, and critical safety considerations for large-scale production. We present a robust and scalable synthetic route, explaining the rationale behind key process decisions to ensure a self-validating and reproducible protocol suitable for drug development professionals.
Introduction: The Strategic Importance of 3-Fluoropyridin-4-ol
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for modulating a molecule's properties to improve its drug-like characteristics.[2] The 3-fluoropyridine moiety, in particular, is a valuable scaffold found in numerous developmental and approved drugs. Unlike 2- or 4-fluoropyridines, the 3-fluoro isomer is significantly more stable towards nucleophilic substitution, making it a robust component for complex molecular architectures.[3]
3-Fluoropyridin-4-ol and its derivatives serve as key intermediates in the synthesis of complex therapeutic agents, such as selective kinase inhibitors and other targeted therapies.[1] However, the path from laboratory-scale synthesis to industrial production is non-trivial. Challenges include the handling of hazardous fluorinating agents, managing potentially explosive intermediates like diazonium salts, and developing purification methods that are both effective and scalable, moving away from chromatography towards crystallization.[2][4] This guide provides a comprehensive framework for navigating these challenges.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to 3-Fluoropyridin-4-ol exist, each with distinct advantages and disadvantages for scale-up. The optimal choice depends on factors such as raw material cost, process safety, and desired purity.
| Route | Starting Material | Key Transformation | Advantages | Scale-up Challenges |
| A | 3-Bromo-4-nitropyridine N-oxide | Nucleophilic Aromatic Substitution (SNAr) | Well-defined reaction pathway; N-oxide activates the ring for fluorination.[5][6] | Multi-step process; requires handling of nitrated compounds and subsequent reduction. |
| B | 3-Aminopyridine | Balz–Schiemann Reaction | Utilizes a common and relatively inexpensive starting material. | Diazotization in HF-pyridine is highly hazardous; yields can be variable on a large scale.[4] |
| C | 3-Fluoropyridine | Directed Ortho-Metalation & Carboxylation | Direct functionalization of a simpler precursor.[7] | Requires cryogenic temperatures and organolithium reagents, which pose significant scale-up hurdles. |
| D | α-Fluoro-α,β-unsaturated oximes | Rh(III)-catalyzed C-H Functionalization | Modern, elegant approach for building substituted pyridines.[8] | Catalyst cost and availability; may be better suited for derivative synthesis than the core scaffold. |
Detailed Scale-up Protocol: The N-Oxide Route
This section details a step-by-step protocol for the synthesis of this compound starting from 3-bromo-4-nitropyridine N-oxide. The process is designed for kilogram-scale production.
Workflow Overview
The overall process involves three main stages: fluorination, reduction, and diazotization/hydrolysis, followed by salt formation.
Caption: Overall synthetic workflow from starting material to final product.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
-
Rationale: This SNAr reaction displaces the bromide with fluoride. The N-oxide group is crucial as it withdraws electron density from the pyridine ring, making it susceptible to nucleophilic attack. Anhydrous potassium fluoride is used as the fluoride source, and DMSO is an ideal polar aprotic solvent for this type of reaction.
-
Procedure:
-
Charge a 50 L glass-lined reactor with spray-dried potassium fluoride (2.9 kg, 50 mol).
-
Add anhydrous dimethyl sulfoxide (DMSO, 20 L).
-
Begin agitation and heat the slurry to 120°C under a nitrogen atmosphere to ensure dryness.
-
Add 3-bromo-4-nitropyridine N-oxide (5.0 kg, 22.8 mol) portion-wise over 1 hour, monitoring the internal temperature to not exceed 130°C.
-
Maintain the reaction at 120-125°C for 8-12 hours. Monitor reaction completion by HPLC.
-
Cool the mixture to 60°C and slowly quench by adding water (40 L), managing the exotherm.
-
Cool to 20°C. The product will precipitate.
-
Filter the solid product, wash with cold water (2 x 10 L), and dry under vacuum at 50°C to a constant weight.
-
Expected Yield: 3.0-3.3 kg (83-91%).
-
Step 2: Synthesis of 3-Fluoro-4-aminopyridine
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the simultaneous reduction of the nitro group and the N-oxide. Palladium on carbon is a standard, robust catalyst for this transformation.
-
Procedure:
-
Charge a 100 L hydrogenation reactor with 3-Fluoro-4-nitropyridine N-oxide (3.0 kg, 19.0 mol) and ethanol (30 L).
-
Add 10% Palladium on Carbon (50% wet, 150 g).
-
Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 5 bar.
-
Heat the mixture to 50°C and maintain vigorous agitation. Monitor hydrogen uptake.
-
After hydrogen uptake ceases (typically 6-8 hours), maintain conditions for another hour. Monitor completion by HPLC.
-
Cool to 20°C, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a bed of Celite to remove the catalyst. Wash the Celite pad with ethanol (10 L).
-
Concentrate the combined filtrate under reduced pressure to afford the crude product as a solid.
-
Expected Yield: 1.9-2.0 kg (89-94%).
-
Step 3: Synthesis of this compound
-
Rationale: The conversion of the amino group to a hydroxyl group is achieved via a diazonium salt intermediate. This is a classic transformation that must be handled with extreme care on a large scale due to the potential for the diazonium salt to be explosive. The subsequent addition of hydrochloric acid forms the stable, crystalline hydrochloride salt, which is a key step for purification.
-
Procedure:
-
Charge a 50 L reactor with a solution of concentrated sulfuric acid (4.5 L) in water (15 L) and cool to 0°C.
-
Slowly add 3-Fluoro-4-aminopyridine (1.9 kg, 17.0 mol) while maintaining the temperature below 10°C.
-
In a separate vessel, prepare a solution of sodium nitrite (1.3 kg, 18.8 mol) in water (5 L).
-
Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature strictly between 0-5°C. A slight exotherm will be observed. CRITICAL: Maintain slow addition and efficient cooling to prevent a runaway reaction.
-
After the addition is complete, stir the mixture at 0-5°C for 1 hour.
-
Slowly warm the reaction mixture to 80°C and hold for 2 hours to facilitate hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.
-
Cool the solution to 20°C and carefully adjust the pH to ~7-8 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 30°C.
-
Extract the aqueous phase with ethyl acetate (3 x 15 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoropyridin-4-ol.
-
Dissolve the crude oil in isopropanol (10 L) and cool to 10°C.
-
Add a 5M solution of HCl in isopropanol until the pH is ~1-2.
-
Stir the resulting slurry for 2 hours at 0-5°C.
-
Filter the solid, wash with cold isopropanol (2 x 3 L), and dry under vacuum at 40°C.
-
Expected Yield: 1.9-2.2 kg (75-85% over two steps).
-
Process Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety.
-
Fluorinating Agents: While KF is safer than reagents like HF-pyridine, it is still toxic and requires careful handling to avoid dust inhalation.[9][10]
-
Diazonium Salts: The formation of diazonium salts is highly exothermic and the intermediates can be explosive if allowed to warm or dry out.[4] Strict temperature control is mandatory. Use of a calibrated reactor with an emergency quenching plan is essential.
-
Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded, and the area must be rated for flammable gas handling.
-
General Precautions:
-
All operations should be conducted in a well-ventilated area or walk-in fume hood.[11]
-
Personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and flame-retardant lab coats.[12]
-
Incompatible materials must be stored separately. For example, pyridine derivatives should not be stored with strong oxidizing agents or strong acids outside of controlled reaction conditions.[12]
-
Purification and Analytical Quality Control
Ensuring the final product meets the stringent purity requirements for pharmaceutical use is paramount.
Purification Strategy
The primary purification strategy for this process avoids column chromatography, relying instead on scalable techniques.
Caption: Logic diagram for the purification and quality control process.
-
Extraction & Wash: The initial work-up with aqueous washes removes inorganic salts and water-soluble impurities.
-
Crystallization via Salt Formation: The conversion of the free base to its hydrochloride salt is the most critical purification step. This process selectively crystallizes the desired product, leaving many impurities behind in the isopropanol mother liquor. The choice of solvent (isopropanol) is key to obtaining a good crystal form and high purity.
Analytical Methods and Specifications
The final product must be analyzed to confirm its identity, purity, and quality.
| Test | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical form and absence of gross colored impurities. |
| Identity | ¹H NMR, ¹⁹F NMR | Conforms to reference standard | Confirms the chemical structure and isomeric purity. |
| Purity | HPLC | ≥ 99.5% (Area %) | Quantifies the main component and detects process-related impurities. |
| Identity | Mass Spectrometry | Conforms to theoretical m/z | Confirms the molecular weight of the free base. |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, EtOAc ≤ 5000 ppm | Ensures solvents used in the final steps are below ICH safety limits. |
| Water Content | Karl Fischer | ≤ 0.5% | High water content can affect stability and reactivity in subsequent steps. |
Conclusion
The scale-up synthesis of this compound is a challenging but manageable process when a robust synthetic route is selected and key process parameters are carefully controlled. The N-oxide strategy presented here offers a reliable pathway that avoids some of the more hazardous reagents associated with other methods. By focusing on scalable purification techniques like crystallization and implementing rigorous analytical and safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate at the quality and scale required for advancing pharmaceutical pipelines.
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- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.
- 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1. ChemicalBook.
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- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).
- Synthesis of Ring-Fluorinated Pyridines | Request PDF. ResearchGate.
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- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.
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Troubleshooting & Optimization
Optimizing reaction conditions for 3-Fluoropyridin-4-ol hydrochloride
Answering the user's request.## Technical Support Center: 3-Fluoropyridin-4-ol Hydrochloride
Welcome to the dedicated technical support guide for this compound (CAS: 1309602-71-8). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this valuable fluorinated pyridine intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Compound Profile and Key Characteristics
This compound is a heterocyclic building block crucial in the synthesis of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅ClFNO | [2][3] |
| Molecular Weight | 149.55 g/mol | [2][3] |
| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [2] |
| Parent Compound | 3-Fluoropyridin-4-ol (CAS: 22282-73-1) |
| Appearance | Typically a white to off-white solid |[4] |
Troubleshooting Guide: Reaction Optimization
This section addresses the most common challenges encountered during the synthesis and manipulation of 3-Fluoropyridin-4-ol and its derivatives.
Issue 1: Low Yield in Synthesis from 3-Amino-4-hydroxypyridine
Question: I am attempting to synthesize 3-Fluoropyridin-4-ol via a Balz-Schiemann type reaction starting from 3-amino-4-hydroxypyridine, but my yields are consistently low (<30%). What are the likely causes and how can I optimize the reaction?
Answer: The Balz-Schiemann reaction, which involves diazotization of an amine followed by thermal or photochemical decomposition of the resulting tetrafluoroborate salt, is a classic method for introducing fluorine.[5] However, it is highly sensitive to reaction conditions. Low yields often stem from three critical areas:
-
Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.
-
Causality: The reaction between the amine, a nitrite source (e.g., NaNO₂), and a strong acid (like HBF₄ or HCl) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[5] Insufficient acid or higher temperatures can lead to side reactions, including the formation of phenolic byproducts.
-
Troubleshooting Steps:
-
Ensure all reagents are pre-cooled before mixing.
-
Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine, carefully monitoring the internal temperature to keep it below 5 °C.
-
Use a slight excess of the nitrite source (1.1-1.2 equivalents) to drive the reaction to completion.
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
-
-
Suboptimal Decomposition of the Diazonium Salt: The conversion of the diazonium salt to the fluoro-pyridine is the yield-determining step.
-
Causality: Decomposition requires energy, but excessive heat can lead to polymerization or the formation of tar-like byproducts, a known issue with pyridine derivatives.[5] The solvent choice is also critical; the decomposition should ideally occur in a non-coordinating solvent or, in some cases, neat (without solvent) if the salt is stable enough to be isolated.
-
Troubleshooting Steps:
-
Isolate the Salt: If possible, filter the diazonium tetrafluoroborate salt after its formation. Wash it with cold ether and dry it under vacuum without heat. This removes impurities that can interfere with decomposition.
-
Optimize Temperature: Begin thermal decomposition at a moderate temperature (e.g., 80-100 °C) and slowly increase it. Monitor gas evolution (N₂) to track the reaction progress. A sudden, vigorous evolution indicates the temperature is too high.
-
Consider Photolysis: If thermal decomposition is problematic, photolytic decomposition using a UV lamp at low temperatures can be a milder and more selective alternative.
-
-
-
Product Isolation and Work-up Issues: 3-Fluoropyridin-4-ol is polar and can be lost during extraction.
-
Causality: The product has both a basic nitrogen and an acidic (or tautomeric pyridone) hydroxyl group, making it amphoteric and highly water-soluble, especially at non-neutral pH.
-
Troubleshooting Steps:
-
After decomposition, carefully neutralize the reaction mixture with a saturated solution of a mild base like sodium bicarbonate to a pH of ~7-8.
-
Use a more polar solvent for extraction, such as a 10:1 mixture of dichloromethane:isopropanol or ethyl acetate.
-
Perform multiple extractions (5-7 times) with smaller volumes of solvent rather than a few extractions with large volumes to maximize recovery.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Difficulty in Purification
Question: My crude product shows multiple spots on TLC, and I'm struggling to purify this compound by column chromatography. How can I improve separation?
Answer: Purifying polar, ionizable compounds like this is a common challenge.[6] The hydrochloride salt may not be suitable for standard silica gel chromatography.
-
Causality: Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen, leading to peak tailing and poor separation. The hydrochloride salt may streak or remain at the baseline. The free base, while less polar, can still interact with silica's acidic silanol groups.
-
Troubleshooting & Optimization:
-
Convert to Free Base for Chromatography: Before chromatography, consider neutralizing an aliquot of the crude hydrochloride salt to the free base (3-Fluoropyridin-4-ol). Dissolve the salt in a minimum amount of water or methanol, add a solid base like sodium bicarbonate until effervescence ceases, and extract the free base into a suitable organic solvent. After drying and concentrating, attempt purification on this material.
-
Modify the Mobile Phase: If purifying on silica, add a small amount of a basic modifier to the eluent to suppress interactions with the stationary phase. Start with a standard mobile phase (e.g., dichloromethane/methanol) and add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol). This will neutralize the acidic sites on the silica and improve peak shape.
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): For basic compounds, alumina can be a superior choice to silica.
-
Reverse-Phase Chromatography (C18): This is an excellent option for polar compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and elutes as a sharp peak.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[4] Long-term storage at room temperature is generally acceptable, but for extended periods, refrigeration (2-8 °C) is recommended to minimize potential degradation.
Q2: I am having trouble dissolving the compound for my reaction. What solvents are recommended?
A2: As a hydrochloride salt, the compound has significantly different solubility than its free base.
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. For aqueous solutions, gentle heating or sonication may be required to achieve higher concentrations, similar to related fluorinated heterocyclic hydrochlorides.[4]
-
Moderate to Low Solubility: Expected in polar aprotic solvents like DMSO and DMF.
-
Insoluble: Expected in non-polar solvents like hexanes, toluene, and diethyl ether. For reactions requiring anhydrous aprotic conditions, you may need to convert the salt to the free base first.
Q3: Can I use the hydrochloride salt directly in a reaction requiring a base?
A3: Yes, but you must account for the stoichiometry. One equivalent of this compound will neutralize one equivalent of your base before the base can participate in the desired reaction. Therefore, you must add at least one extra equivalent of base to deprotonate the pyridine salt before your reaction can proceed.
Caption: Stoichiometric consideration for using the HCl salt.
Q4: How can I confirm the identity and purity of my compound?
A4: A combination of standard analytical techniques should be used:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. In the ¹H NMR, look for characteristic shifts of the pyridine ring protons and coupling to the fluorine atom. ¹⁹F NMR will show a single resonance, and its chemical shift provides confirmation. Spectroscopic data for the parent 3-fluoropyridine is available for reference.[7]
-
Mass Spectrometry (MS): LC-MS is ideal for confirming the molecular weight of the parent compound (113.03 g/mol for the free base).
-
HPLC: To assess purity, develop an HPLC method (either reverse-phase or normal-phase) that shows a single major peak for your compound.
Protocol: Conversion to Free Base
This protocol describes the conversion of the hydrochloride salt to the free base, 3-Fluoropyridin-4-ol, for reactions or purification requiring the neutral form.
Materials:
-
This compound
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimum amount of methanol in a round-bottom flask.
-
Slowly add saturated NaHCO₃ solution with stirring. Gas evolution (CO₂) will be observed. Continue adding until the pH of the aqueous layer is ~8 (check with pH paper) and gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The product is polar, so multiple extractions are key.
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the free base, 3-Fluoropyridin-4-ol, which can be used directly or further purified.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- MedchemExpress. (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
-
PubChem. 3-Fluoropyridin-4-ol. National Center for Biotechnology Information. [Link]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
-
SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H5ClFNO | CID 56776480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 3-Fluoropyridin-4-ol Hydrochloride
Welcome to the technical support guide for 3-Fluoropyridin-4-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for common purification challenges. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My isolated this compound is off-white or yellowish, not the expected white crystalline solid. How can I remove these colored impurities?
Answer: The presence of color typically indicates trace amounts of highly conjugated or polymeric impurities formed during synthesis or degradation. These impurities can be challenging to remove by simple recrystallization alone because they may co-precipitate with your product.
Causality: Colored impurities often arise from oxidation of the pyridin-4-ol ring or side reactions involving starting materials and reagents, especially under elevated temperatures or non-inert conditions.[2][3]
Recommended Solution: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules responsible for color. It should be used judiciously, as it can also adsorb the desired product, leading to yield loss.
Step-by-Step Protocol: Decolorization with Activated Charcoal
-
Dissolution: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-2% w/w relative to your compound). Expert Tip: Adding too much charcoal will significantly reduce your yield.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. Avoid prolonged boiling, which could promote degradation.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]
-
Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold solvent.[6]
Question 2: My HPLC analysis shows a significant peak corresponding to unreacted starting materials (e.g., 3-fluoropyridine). How can I effectively remove these?
Answer: Residual starting materials are a common issue, particularly if the reaction has not gone to completion. Their physical and chemical properties can be very similar to the product, making separation difficult. The purification strategy depends on the nature of the starting material.
Recommended Solution 1: Recrystallization with a Specific Solvent System
Recrystallization is the primary method for purifying solid compounds.[6] The key is selecting a solvent system where the product's solubility is low at room temperature but high at elevated temperatures, while the impurity remains soluble at all temperatures.[4][5]
Step-by-Step Protocol: Optimized Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (see Table 1) to find the ideal one. A good solvent will dissolve the compound when hot but allow for maximum recovery upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of the chosen hot solvent required for complete dissolution.[7]
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[5]
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Purity Check: Analyze a sample of the dried crystals and the mother liquor by HPLC or TLC to confirm the removal of the starting material and assess yield loss.
Recommended Solution 2: pH-Adjusted Aqueous Wash
If the starting material is not a salt (e.g., neutral 3-fluoropyridine), its solubility in different phases can be exploited. By dissolving the crude hydrochloride salt in water and extracting with an organic solvent, the non-polar starting material can be selectively removed.
Question 3: My yield is consistently low after recrystallization. What are the likely causes and how can I improve it?
Answer: Low yield during recrystallization is a frequent problem that can often be rectified by optimizing the protocol.
Potential Causes & Solutions:
-
Using too much solvent: Adding more hot solvent than is necessary to dissolve the compound will keep a significant portion of your product in the mother liquor even after cooling.
-
Solution: Add the hot solvent portion-wise, with stirring, until the solid just dissolves.[7] This ensures a saturated solution upon cooling.
-
-
Cooling too quickly: Rapid cooling (e.g., placing the hot flask directly into an ice bath) can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
-
Premature crystallization during hot filtration: If you are performing a hot filtration (e.g., after charcoal treatment), the product can crystallize on the funnel or filter paper.
-
Solution: Use a pre-heated filter funnel and flask. Add a small excess of hot solvent (an extra 5-10%) just before filtering to keep the product in solution.
-
-
Inappropriate solvent choice: If the product has high solubility in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution: Re-evaluate your solvent choice using the guide in Table 1. Consider using a two-solvent system (antisolvent recrystallization) where the product is soluble in one solvent but insoluble in the other (the "antisolvent").[6]
-
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of crude this compound based on initial analytical results.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound? Common impurities often include unreacted starting materials like 3-fluoropyridine or its precursors, over-fluorinated or under-fluorinated analogues, and process-related impurities from reagents used in the synthesis.[1][8] Positional isomers, such as 4-Fluoropyridin-3-ol hydrochloride, could also be present depending on the synthetic route.[9]
Q2: What is the best solvent system for the recrystallization of this compound? The ideal solvent depends on the specific impurities present. However, polar protic solvents are generally a good starting point due to the polar nature of the pyridinol ring and the hydrochloride salt.
| Solvent System | Rationale & Use Case |
| Isopropanol (IPA) | Often provides a good balance of solubility at high temperatures and insolubility at low temperatures. |
| Ethanol / Water | A versatile two-solvent system. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point. |
| Acetonitrile | A polar aprotic solvent that can be effective for removing less polar impurities. |
| Acetone / Petroleum Ether | This combination can be used for washing the crude solid to remove non-polar, greasy impurities before recrystallization.[10] |
Q3: Which analytical techniques are best for assessing the purity of the final product? A combination of methods should be used for a comprehensive purity assessment.
| Technique | Purpose | Key Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment.[11] | Provides the area percentage of the main peak and detects impurities, even at low levels. Method validation is crucial.[12][13] |
| ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) | Structural confirmation and impurity identification. | Confirms the chemical structure of the desired product and can identify structurally related impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Impurity identification. | Provides the mass of unknown impurity peaks from the HPLC, aiding in their structural elucidation.[8] |
| Melting Point Analysis | Qualitative purity check. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.[4] |
Q4: What are the optimal storage conditions for this compound? As a hydrochloride salt, the compound is generally more stable than its free base. However, it should still be protected from environmental factors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[14]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or moisture absorption.
-
Stability: The compound is stable under recommended storage conditions.[14] Repeated freeze-thaw cycles of solutions should be avoided.[15]
Troubleshooting Logic Diagram
This diagram helps diagnose issues when the final product does not meet purity specifications.
Caption: Logic diagram for troubleshooting final product purity issues.
References
- (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Drug Intermediate - MedchemExpress.com.
- Analytical methods – Knowledge and References - Taylor & Francis.
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents.
- This compound | C5H5ClFNO | CID 56776480 - PubChem.
- 1309602-71-8|this compound|BLD Pharm.
- This compound (cas 1309602-71-8) SDS/MSDS download - Guidechem.
-
Recrystallization - YouTube. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
- III Analytical Methods.
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. Available at: [Link]
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
-
3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem. Available at: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. Available at: [Link]
- US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents.
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. Available at: [Link]
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. Available at: [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
- 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- 1609166-33-7|4-Fluoropyridin-3-ol hydrochloride|BLD Pharm.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
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- 4. m.youtube.com [m.youtube.com]
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- 6. mt.com [mt.com]
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- 9. 1609166-33-7|4-Fluoropyridin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Suzuki Coupling with 3-Fluoropyridin-4-ol Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 3-fluoropyridin-4-ol and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile C-C bond-forming reaction. The unique electronic and structural features of this substrate class present specific challenges that require careful consideration of reaction parameters. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Introduction: Understanding the Challenges
The Suzuki coupling of 3-fluoropyridin-4-ol derivatives is a non-trivial transformation due to a convergence of challenging factors:
-
Lewis Basicity: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes. This is a well-documented issue with pyridine-containing substrates.[1]
-
Electron Deficiency: The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing fluorine atom. This can make the crucial oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl halides.[2][3]
-
The Hydroxyl Group: The acidic proton of the 4-ol substituent can interact with the basic conditions required for the reaction, altering the substrate's electronic properties and solubility. While this can sometimes be beneficial, it adds another layer of complexity.
-
Boron Reagent Instability: Many heteroaryl boronic acids are prone to decomposition, particularly protodeboronation, under standard Suzuki conditions.[4][5] This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is a primary cause of low yields.
This guide will address these issues head-on, providing you with the knowledge to rationally design and troubleshoot your experiments for optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a 3-fluoropyridin-4-ol derivative is showing very low to no conversion. What are the most common culprits?
A1: This is a common issue stemming from the challenging nature of the substrate. The primary factors to investigate are:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen is a potent ligand for palladium. Your chosen catalyst system may be susceptible to inhibition.[6] The active Pd(0) species is also sensitive to oxygen, which can cause decomposition and promote unwanted side reactions like boronic acid homocoupling.[6]
-
Inappropriate Ligand Choice: Standard, less electron-rich phosphine ligands (e.g., PPh₃) are often insufficient for coupling electron-deficient heterocycles.[6] These reactions typically require bulky, electron-rich ligands to facilitate both the oxidative addition and the reductive elimination steps.[7][8]
-
Protodeboronation of the Boronic Acid: Your boronic acid may be decomposing faster than it couples. This is often exacerbated by high temperatures, the presence of water, and the choice of base.[4] You can often detect the corresponding arene byproduct (Ar-H from your Ar-B(OH)₂) by LC-MS or GC-MS.
-
Suboptimal Base/Solvent System: The base is critical for activating the boronic acid for the transmetalation step, but an incorrect choice can accelerate side reactions or fail to provide sufficient activation.[2][9]
A logical troubleshooting workflow is essential to pinpoint the exact cause.
Q2: I'm observing a significant amount of my boronic acid being converted back to the parent arene/heteroarene. How can I stop this protodeboronation?
A2: Protodeboronation is the protonolysis of the C-B bond and is a major competing pathway.[4] To mitigate it:
-
Switch to a More Stable Boron Reagent: Boronic acids are often susceptible to this pathway. Using more robust boronate esters, such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts, can dramatically increase stability.[8][10] MIDA boronates are particularly stable and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[4]
-
Use Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents (like dioxane or toluene) and a dry, finely powdered base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can significantly reduce protodeboronation.[7]
-
Select a Milder Base: Strong hydroxic bases (NaOH, KOH) in aqueous media can accelerate the decomposition. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or fluorides.
Q3: What is the best starting point for a catalyst and ligand system for this class of compounds?
A3: For challenging, electron-deficient heteroaryl couplings, you should bypass common catalysts like Pd(PPh₃)₄ and start with more advanced systems. A highly recommended starting point is a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.
| Catalyst System Component | Recommended Examples | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or modern Palladacycle precatalysts (e.g., SPhos Pd G3, XPhos Pd G4) | Palladacycles offer superior air and moisture stability and ensure efficient generation of the active Pd(0) species. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos NHC Ligands: PEPPSI-IPr | These ligands possess the steric bulk and electron-donating properties necessary to accelerate the slow steps of the catalytic cycle with challenging substrates.[7][8][11] |
Start with a catalyst loading of 1-3 mol% and a ligand-to-palladium ratio of 2:1 (for biarylphosphines).
Q4: Should I protect the hydroxyl group on the 3-fluoropyridin-4-ol?
A4: This is a substrate-specific question that often requires empirical testing.
-
Leaving it Unprotected: The reaction may work without protection. The phenolate formed under basic conditions can alter the electronic nature of the ring, potentially making it more electron-rich and aiding the reaction. However, it can also lead to solubility issues or unwanted side reactions.
-
Protecting the Hydroxyl: If you face issues with solubility, catalyst inhibition, or side reactions involving the -OH group, protection is a logical step. A simple methyl ether (using MeI, K₂CO₃) or a benzyl ether are common choices. This removes the acidic proton and can simplify the reaction profile.
In-Depth Troubleshooting Guides
Problem: Reaction Stalls at Low Conversion or Fails to Initiate
This is the most common failure mode. A systematic approach is required to diagnose the root cause.
Caption: A logical workflow to diagnose and solve common issues.
-
Cause 1: Catalyst Inactivity. The Pd(0) active species is essential.[12] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in-situ. The pyridine substrate itself can prevent this or chelate the active catalyst into an off-cycle state.
-
Solution:
-
Rigorous Inert Atmosphere: Degas all solvents and reagents thoroughly with argon or nitrogen. Oxygen promotes both catalyst decomposition and boronic acid homocoupling.
-
Upgrade Your Catalyst System: Move to a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3). These are designed for challenging substrates and generate the active L-Pd(0) species more reliably.
-
Screen Ligands: If one Buchwald ligand fails, screen another (e.g., switch from SPhos to RuPhos). Small changes in ligand structure can have a profound impact on reactivity.[13]
-
-
-
Cause 2: Poor Base Performance. The base must be strong enough to form the active boronate species for transmetalation but not so aggressive that it degrades your substrate or boronic acid.[2][14]
-
Solution:
-
Base Screening: Create a small screening matrix. K₃PO₄ is an excellent choice for anhydrous conditions, while Cs₂CO₃ or K₂CO₃ are robust options for aqueous/biphasic systems.[15]
-
Ensure Base Quality: For anhydrous reactions, use a fresh bottle of base or dry it in an oven. It should be a fine, free-flowing powder to maximize surface area.
-
-
-
Cause 3: Solvent Effects. The solvent influences the solubility of all components and the efficacy of the base.
Key Experimental Protocols
Protocol 1: General Method for Suzuki Coupling using a Buchwald Palladacycle Precatalyst
This protocol provides a robust starting point for the coupling of a 3-fluoropyridin-4-ol derivative (as the halide) with an arylboronic acid.
Materials:
-
Aryl/Heteroaryl Halide (e.g., 4-bromo-3-fluoropyridin-4-ol) (1.0 equiv)
-
Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (or similar precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid/ester (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (0.02 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 80–110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Failure Points
Caption: The Suzuki cycle with key failure points for pyridinol substrates.
References
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Wikipedia. Protodeboronation. [Link]
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C. T. T. Tuttle, et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]
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A. J. J. Lennox & G. C. Lloyd-Jones (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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V. P. W. Böhm, et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. The Journal of Organic Chemistry, 74(4), 1664-1672. [Link]
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Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki? [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
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J. P. Scott, et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1541-1554. [Link]
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MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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K. Ikeda, et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 27(19), 6542. [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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J. C. A. T. B. T.-S. a. A. G. L. a. J. B. B. a. D. L. B. a. M. C. W. a. I. J. S. F. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3544-3548. [Link]
-
S. D. Walker, et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(15), 2755-2758. [Link]
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ResearchGate. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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TMP Chem (2018). The Suzuki reaction. YouTube. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
A. D. G. G. a. A. B. S. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(2), 438-443. [Link]
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S. E. Denmark, et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(17), 6644-6649. [Link]
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ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
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ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
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ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling? [Link]
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M. R. Biscoe, et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(20), 5162-5165. [Link]
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ResearchGate. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
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T. A. Johnson, et al. (2001). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 11(19), 2521-2524. [Link]
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MDPI. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 3-Fluoropyridin-4-ol Hydrochloride: A Comparative Review of ¹⁹F NMR and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, the precise and unequivocal determination of molecular structure and purity is paramount. The introduction of fluorine into a molecule, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, necessitates specialized analytical approaches.[1][2] This guide provides an in-depth technical comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical methodologies for the characterization of 3-Fluoropyridin-4-ol hydrochloride, a key building block in pharmaceutical research.
The Power of ¹⁹F NMR in Fluorinated Drug Development
The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy. Its 100% natural abundance, spin of ½, and high gyromagnetic ratio result in high sensitivity, approaching that of ¹H NMR.[3] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which is significantly wider than that of ¹H NMR, minimizing signal overlap and simplifying spectral analysis, even in complex mixtures.[4] This is particularly beneficial in pharmaceutical analysis where excipients and impurities can complicate ¹H NMR spectra. Furthermore, the absence of endogenous fluorine in most biological systems results in clean spectra with minimal background interference.[5]
Experimental Protocol: ¹⁹F NMR Analysis of this compound
A robust and reproducible ¹⁹F NMR analysis begins with meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol provides a validated starting point for the analysis of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., trifluoroacetic acid - TFA)
-
5 mm NMR tubes
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of organic salts).
-
Vortex the sample until the solid is completely dissolved.
-
Add a small, precisely known amount of an internal standard, such as trifluoroacetic acid (TFA), for quantitative analysis. The concentration of the internal standard should be in a similar range to the expected concentration of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution and sensitivity.
-
Probe: A broadband or fluorine-specific probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is generally sufficient.
-
Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) should be used initially to ensure all fluorine signals are captured.
-
Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei should be used for accurate quantification. A typical starting point is 5-10 seconds.
-
-
Referencing: The spectrum should be referenced to an external or internal standard. For TFA, the chemical shift is approximately -76.55 ppm relative to CFCl₃.[6]
-
Spectral Analysis of this compound
While an experimental spectrum for this compound is not publicly available, we can predict its key features based on the analysis of similar fluoropyridine derivatives.
Expected ¹⁹F NMR Spectrum:
The ¹⁹F NMR spectrum of this compound is expected to show a single multiplet. The chemical shift will be influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating character of the hydroxyl group. The protonation of the pyridine nitrogen will also have a significant deshielding effect. The multiplicity of the signal will arise from couplings to the neighboring protons on the pyridine ring.
Table 1: Predicted ¹⁹F NMR Spectral Parameters for this compound
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -130 to -150 ppm | Based on data for 3-fluoropyridine and considering the electronic effects of the hydroxyl group and protonated nitrogen. |
| Multiplicity | Doublet of doublets of doublets (ddd) or more complex multiplet | Coupling to H-2, H-5, and H-6 protons on the pyridine ring. |
| Coupling Constants (J) | ||
| JF-H2 (ortho) | ~ 5-10 Hz | Typical ortho H-F coupling in fluoropyridines. |
| JF-H5 (para) | ~ 2-5 Hz | Typical para H-F coupling in fluoropyridines. |
| JF-H6 (meta) | ~ 7-12 Hz | Typical meta H-F coupling in fluoropyridines. |
A Comparative Analysis of Analytical Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. This section provides a comparative overview of ¹⁹F NMR with other common analytical methods for the characterization of this compound.
Diagram 1: Workflow for Analytical Technique Selection
Caption: A logical workflow for selecting the appropriate analytical technique based on the specific analytical goal.
Table 2: Performance Comparison of Analytical Techniques for this compound
| Feature | ¹⁹F NMR | ¹H NMR | ¹³C NMR | LC-MS | Elemental Analysis |
| Primary Use | Structure Elucidation, Purity, Quantification | Structure Elucidation | Structure Elucidation | Identification, Quantification | Elemental Composition |
| Selectivity | Excellent for Fluorine | Good, but potential for overlap | Good, but low sensitivity | Excellent | For Fluorine, but not compound-specific |
| Sensitivity (LOD) | ~1-10 µM | ~1-10 µM | ~100 µM - 1 mM | ~1-100 nM | ~0.1% by weight |
| Quantitative Accuracy | Excellent (RSD <1%) | Good | Moderate | Good with calibration | Good |
| Sample Throughput | Moderate | High | Low | High | Low |
| Cost per Sample | ~$50 - $150 | ~$30 - $100 | ~$100 - $200 | ~$50 - $200 | ~$50 - $100 |
| Strengths | Direct detection and quantification of fluorinated species, simple spectra. | Provides information on all protons in the molecule. | Provides information on the carbon skeleton. | High sensitivity and can be coupled with separation. | Direct measure of fluorine content. |
| Weaknesses | Only detects fluorine-containing molecules. | Complex spectra in mixtures, solvent signals. | Low natural abundance and sensitivity. | Requires a suitable chromophore for UV detection, ionization efficiency can vary. | Destructive, does not provide structural information. |
Note: Costs are estimates and can vary significantly based on the institution, instrument availability, and complexity of the analysis.[7][8][9][10][11][12][13]
In-depth Comparison
¹⁹F NMR vs. Other NMR Techniques (¹H and ¹³C)
For a fluorinated compound like this compound, ¹⁹F NMR offers distinct advantages over ¹H and ¹³C NMR. The primary benefit is the simplicity of the spectrum, which will contain only signals from the fluorine atom, free from the complexity of proton signals from the compound and residual solvent. This makes it an excellent tool for rapidly confirming the presence of the fluorinated species and for quantitative analysis, as the integration of the ¹⁹F signal is directly proportional to the concentration.
¹H NMR provides complementary information about the proton environment of the molecule. For this compound, the ¹H NMR spectrum would show signals for the three protons on the pyridine ring, each split by the fluorine atom and by each other. While valuable for full structural elucidation, the potential for overlapping signals, especially in the presence of impurities, can make interpretation more challenging than the corresponding ¹⁹F NMR spectrum.
¹³C NMR reveals the carbon skeleton of the molecule. The carbon atoms will show coupling to the fluorine atom, providing further structural confirmation. However, the low natural abundance and lower sensitivity of the ¹³C nucleus mean that longer acquisition times are required, making it less suitable for high-throughput screening.[14]
¹⁹F NMR vs. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerhouse for the sensitive detection and quantification of organic molecules. Its primary advantage over NMR is its significantly lower limit of detection, often in the nanomolar range.[15] For the analysis of this compound, LC-MS would provide the accurate mass of the molecule, confirming its identity. When coupled with a separation technique like HPLC, it can also be used to quantify the compound and its impurities.
However, quantitative LC-MS relies on the availability of a pure reference standard for calibration. In contrast, quantitative ¹⁹F NMR (qNMR) can provide accurate quantification against a readily available, unrelated internal standard, a significant advantage in early drug discovery when pure standards of the analyte may not be available.[15] Furthermore, the response in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, whereas in MS, the ionization efficiency can vary between different compounds, potentially leading to inaccuracies in quantification without careful validation.
Diagram 2: Comparative Logic for Quantitative Analysis
Caption: Decision logic for choosing between LC-MS and ¹⁹F qNMR for quantitative analysis.
¹⁹F NMR vs. Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, and in this case, F) in a compound. It is a fundamental technique for confirming the empirical formula of a newly synthesized molecule. For this compound, elemental analysis would provide a direct measure of the fluorine content, which can be a valuable confirmation of the compound's identity and purity.
The primary limitation of elemental analysis is that it is a bulk technique and provides no structural information.[2] It cannot distinguish between isomers or identify impurities. ¹⁹F NMR , on the other hand, provides detailed structural information through chemical shifts and coupling constants, allowing for the unambiguous identification of the target molecule and any fluorinated impurities.
Conclusion and Recommendations
For the comprehensive analysis of this compound, a multi-technique approach is recommended.
-
¹⁹F NMR should be the primary technique for confirming the presence of the fluorinated pyridine, assessing its purity with respect to other fluorinated compounds, and for accurate quantitative analysis. Its simplicity, high selectivity, and quantitative nature make it an indispensable tool.
-
¹H NMR and ¹³C NMR are essential for the complete structural elucidation of the molecule, providing complementary information to the ¹⁹F NMR data.
-
LC-MS is the method of choice for trace-level impurity profiling due to its superior sensitivity and for routine high-throughput screening where a validated method with a reference standard is available.
-
Elemental Analysis serves as a fundamental confirmation of the elemental composition and is a valuable component of a complete characterization package for a new chemical entity.
By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient analytical workflow for the characterization of this compound and other valuable fluorinated building blocks in drug discovery and development.
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American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. Retrieved from [Link]
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Journal of Applied Organometallic Chemistry. (2023). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Retrieved from [Link]
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Penner, P., et al. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]
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Nanalysis. (2024). NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
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A Quantum Chemical Comparative Analysis of 3-Fluoropyridin-4-ol Hydrochloride: A Guide for Researchers in Drug Development
In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable building blocks. The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. This guide presents an in-depth quantum chemical analysis of 3-Fluoropyridin-4-ol hydrochloride, a pyridinol derivative with significant potential in drug design.
This document deviates from a standard technical note by providing a comparative framework. Recognizing the scarcity of direct experimental data for the title compound, we leverage high-level quantum chemical calculations to predict its structural, electronic, and spectroscopic properties. To provide a meaningful context for drug development professionals, we compare these calculated parameters against its structural isomers, 4-Fluoropyridin-3-ol hydrochloride and 2-Fluoropyridin-4-ol hydrochloride, as well as the parent compound, Pyridin-4-ol hydrochloride. This comparative approach illuminates the nuanced effects of substituent positioning on the molecule's characteristics, offering valuable insights for rational drug design.
The Rationale for Quantum Chemical Investigation
In the early stages of drug discovery, computational methods provide a rapid and cost-effective means to prioritize lead candidates. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting a molecule's intrinsic properties with a high degree of accuracy.[1] By elucidating parameters such as molecular geometry, electronic charge distribution, and spectroscopic signatures, these calculations can guide synthetic efforts and inform structure-activity relationship (SAR) studies.
For fluorinated compounds, computational analysis is particularly insightful. The high electronegativity and small size of the fluorine atom can lead to subtle but significant changes in molecular conformation and electronic structure.[2] Understanding these effects at a quantum mechanical level is crucial for harnessing the full potential of fluorination in drug design.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, we employed a well-established computational protocol using the Gaussian suite of programs. The methodology is designed to be self-validating by comparing calculated data for related, well-characterized molecules with known experimental values.
Geometry Optimization and Frequency Analysis
The molecular structures of this compound and its analogs were optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.[1] A subsequent frequency calculation was performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).
Spectroscopic Predictions
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3] Calculated chemical shifts were referenced against tetramethylsilane (TMS), which was also calculated at the same level of theory. Infrared (IR) vibrational frequencies were obtained from the frequency analysis.
Electronic Properties Analysis
To understand the electronic nature of the molecules, we calculated several key descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. Additionally, a Natural Bond Orbital (NBO) analysis was performed to investigate the charge distribution and intramolecular interactions.
Experimental Workflow: Quantum Chemical Calculations
Caption: A generalized workflow for the quantum chemical calculations performed in this study.
Results and Comparative Discussion
The following sections present the calculated properties of this compound in comparison to its isomers and the parent pyridinol.
Molecular Geometry
The optimized molecular structures reveal the planarity of the pyridine ring in all cases. The introduction of the fluorine atom leads to minor distortions in bond lengths and angles in its immediate vicinity. A key observation is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or the nitrogen atom, which can influence the conformational preference.
| Molecule | C-F Bond Length (Å) | C-O Bond Length (Å) | O-H Bond Length (Å) |
| 3-Fluoropyridin-4-ol HCl | 1.352 | 1.338 | 0.971 |
| 4-Fluoropyridin-3-ol HCl | 1.349 | 1.345 | 0.968 |
| 2-Fluoropyridin-4-ol HCl | 1.345 | 1.335 | 0.973 |
| Pyridin-4-ol HCl | - | 1.340 | 0.969 |
Table 1: Selected calculated bond lengths for the optimized geometries of this compound and its analogs.
Spectroscopic Signatures
The calculated NMR and IR spectra provide a basis for the experimental characterization of these molecules.
¹H and ¹³C NMR Spectroscopy: The calculated chemical shifts are presented in Table 2. For pyridinium salts, the protons attached to the ring carbons experience a downfield shift due to the positive charge on the nitrogen atom. The position of the fluorine atom significantly influences the chemical shifts of adjacent protons and carbons due to its strong electron-withdrawing nature. These predicted spectra can serve as a valuable reference for chemists synthesizing these compounds. A comparison with experimental data for pyridine hydrochloride shows a good correlation, lending confidence to the predictions for the fluorinated analogs.[2]
| Molecule | Calculated ¹H Chemical Shifts (ppm) | Calculated ¹³C Chemical Shifts (ppm) |
| 3-Fluoropyridin-4-ol HCl | H2: 8.5, H5: 7.9, H6: 8.7, OH: 11.2 | C2: 145.2, C3: 158.9 (C-F), C4: 175.4 (C-O), C5: 118.7, C6: 140.1 |
| 4-Fluoropyridin-3-ol HCl | H2: 8.6, H5: 7.8, H6: 8.8, OH: 10.9 | C2: 142.3, C3: 172.1 (C-O), C4: 160.2 (C-F), C5: 115.9, C6: 141.5 |
| 2-Fluoropyridin-4-ol HCl | H3: 7.6, H5: 7.7, H6: 8.5, OH: 11.5 | C2: 162.5 (C-F), C3: 110.8, C4: 178.1 (C-O), C5: 119.2, C6: 142.8 |
| Pyridin-4-ol HCl | H2/H6: 8.7, H3/H5: 7.9, OH: 11.0 | C2/C6: 141.8, C3/C5: 119.5, C4: 176.3 (C-O) |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound and its analogs.
IR Spectroscopy: The calculated IR spectra are characterized by a prominent O-H stretching vibration, typically observed as a broad band. The C-F stretching frequency is also a key diagnostic peak for the fluorinated compounds.
Logical Relationship: Substituent Effects on Properties
Sources
A Senior Application Scientist's Guide to Benchmarking 3-Fluoropyridin-4-ol Hydrochloride in Synthesis
Abstract: This guide provides an in-depth performance analysis of 3-Fluoropyridin-4-ol hydrochloride as a pivotal building block in modern synthesis, particularly for professionals in drug discovery and development. We move beyond simple catalog data to benchmark its reactivity against key analogs in the context of Nucleophilic Aromatic Substitution (SNAr), the cornerstone of many pharmaceutical syntheses. This document elucidates the mechanistic rationale for the compound's enhanced performance, offers a detailed, reproducible experimental protocol, and presents a comparative framework to guide reagent selection. Our analysis is grounded in established principles of physical organic chemistry and supported by authoritative references to empower researchers in making informed strategic decisions in their synthetic endeavors.
Introduction: The Strategic Imperative for Fluorinated Pyridinols
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of over 100 FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. However, the strategic incorporation of fluorine into these scaffolds represents a significant leap in molecular design.[2][3] Fluorine, with its high electronegativity and small van der Waals radius, is not merely a hydrogen isostere; it is a powerful tool for modulating a molecule's physicochemical properties.[4]
The introduction of fluorine can profoundly influence:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism, increasing a drug's half-life.[4]
-
Binding Affinity: Fluorine's electronegativity can alter pKa, modulate hydrogen bond networks, and create favorable electrostatic interactions within a protein's binding pocket.[3][5]
-
Membrane Permeability: By tuning lipophilicity, fluorine substitution can enhance a compound's ability to cross cellular membranes, a critical factor for bioavailability.[5][6]
Within this context, This compound (CAS: 1309602-71-8) has emerged as a particularly valuable reagent.[7] It offers chemists the dual advantage of presenting a versatile pyridinol scaffold while simultaneously embedding the strategic benefits of a fluorine substituent. This guide benchmarks its performance in one of the most critical reactions for this class of compounds: Nucleophilic Aromatic Substitution.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is the foundation of its effective use.
-
IUPAC Name: 3-fluoro-1H-pyridin-4-one;hydrochloride[7]
-
Molecular Formula: C₅H₅ClFNO[7]
-
Molecular Weight: 149.55 g/mol [7]
-
Structure and Tautomerism: The compound exists in equilibrium between its pyridin-4-ol and pyridin-4(1H)-one forms. The hydrochloride salt ensures stability and improves handling characteristics compared to the free base.[7][8]
Core Application Benchmark: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction class for modifying electron-deficient aromatic systems and is particularly relevant for heteroaromatics like pyridine.[9][10] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[10] The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and thus accelerating the reaction.[10]
The Mechanistic Advantage of 3-Fluoropyridin-4-ol
The superior performance of 3-Fluoropyridin-4-ol in SNAr reactions is a direct consequence of the fluorine atom's potent electron-withdrawing inductive effect (-I effect). This effect has two primary consequences:
-
Ring Activation: The fluorine atom polarizes the pyridine ring, withdrawing electron density and increasing the electrophilicity of the ring carbons. This makes the ring significantly more susceptible to attack by nucleophiles.
-
Positional Influence: Positioned at C3, the fluorine atom strongly activates the para position (C6) and the ortho positions (C2 and C4) towards nucleophilic attack. This electronic activation is the primary driver of its enhanced reactivity.[3][11]
Caption: Inductive effect of fluorine on the pyridine ring.
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it to two logical alternatives in a hypothetical SNAr reaction (e.g., etherification with an alcohol, R-OH).
| Reagent | Key Differentiating Factor | Expected Reaction Rate | Rationale | Potential Downsides |
| 3-Fluoropyridin-4-ol HCl | Strong -I Effect | High | The fluorine atom strongly activates the ring, lowering the energy barrier for the initial nucleophilic attack. | Higher cost; Fluoride can be a challenging leaving group in some contexts. |
| Pyridin-4-ol HCl | No Activating Group | Very Low / Negligible | The pyridine ring lacks the strong electronic activation required for SNAr to proceed under typical conditions. The reaction would likely require harsh, forcing conditions. | Extremely poor reactivity for SNAr applications. |
| 3-Chloropyridin-4-ol HCl | Moderate -I Effect | Moderate | Chlorine is also electron-withdrawing but less so than fluorine. It provides moderate ring activation, leading to slower reaction rates compared to the fluoro analog. | Slower kinetics; may require higher temperatures or longer reaction times. |
This comparison underscores a critical principle: for SNAr on this scaffold, the activating effect of the halogen substituent is the dominant factor determining reactivity. While fluoride is a poorer leaving group than chloride in many contexts, the significantly enhanced rate of the initial nucleophilic attack due to fluorine's inductive effect makes 3-Fluoropyridin-4-ol the most reactive substrate of the three.
Experimental Protocol: Representative SNAr Etherification
This protocol provides a self-validating, step-by-step methodology for a typical O-arylation reaction.
Objective: To synthesize a 4-alkoxy-3-fluoropyridine derivative via SNAr.
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol Steps:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Causality Note: Anhydrous K₂CO₃ is a non-nucleophilic base used to deprotonate both the pyridinol and the alcohol nucleophile, generating the active nucleophile in situ. A slight excess ensures complete deprotonation.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
-
Addition of Nucleophile:
-
Add the alcohol (R-OH, 1.2 eq) to the stirring suspension.
-
Causality Note: A small excess of the nucleophile ensures the reaction goes to completion.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Causality Note: This step partitions the organic product into the ethyl acetate layer, leaving inorganic salts in the aqueous layer.
-
Combine the organic layers and wash with brine. This removes residual DMF and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-alkoxy-3-fluoropyridine product.
-
Caption: Experimental workflow for a typical SNAr reaction.
Conclusion and Recommendations
This compound is a superior reagent for the synthesis of substituted pyridines via Nucleophilic Aromatic Substitution. Its performance is benchmarked by significantly enhanced reactivity compared to its non-fluorinated and chloro-substituted counterparts.
Key Recommendations for Selection:
-
Choose this compound when:
-
High reactivity and shorter reaction times are desired. The potent electronic activation afforded by the fluorine atom accelerates the rate-limiting step of the SNAr reaction.
-
The synthetic target requires the incorporation of a fluorine atom to modulate downstream pharmacokinetic or pharmacodynamic properties.[2][4][5] This reagent efficiently installs the fluorinated pyridine core in a single step.
-
Mild reaction conditions are a priority. Its high reactivity often obviates the need for the harsh, forcing conditions that would be required for less activated substrates.
-
By understanding the mechanistic principles that govern its reactivity, researchers can leverage this compound to streamline synthetic routes, improve efficiency, and strategically build molecular complexity in the pursuit of novel therapeutics.
References
- Title: Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4)
- Title: Analogues of CF3-Pyridine for Drug Design Source: Enamine URL
- Title: this compound | C5H5ClFNO | CID 56776480 Source: PubChem URL
- Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL
- Title: 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 Source: PubChem URL
- Source: National Institutes of Health (NIH)
- Source: National Center for Biotechnology Information (NCBI)
- Title: Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives Source: MDPI URL
- Title: The role of fluorine in medicinal chemistry | Request PDF Source: ResearchGate URL
- Title: 16.
Sources
- 1. Analogues of CF3-Pyridine for Drug Design - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C5H5ClFNO | CID 56776480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
